molecular formula C15H15NO2 B1303033 (3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid CAS No. 1049978-40-6

(3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid

Cat. No.: B1303033
CAS No.: 1049978-40-6
M. Wt: 241.28 g/mol
InChI Key: FXFJYUXPFQIPNN-UONOGXRCSA-N
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Description

(3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a naphthalene moiety

Scientific Research Applications

(3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclization and acylation steps, and employing efficient chiral resolution techniques to obtain the desired enantiomer in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The aromatic ring of the naphthalene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

    (3S,4R)-4-(Phenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (3S,4R)-4-(Benzyl)pyrrolidine-3-carboxylic acid: Contains a benzyl group instead of a naphthalene moiety.

Uniqueness: The presence of the naphthalene moiety in (3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid imparts unique electronic and steric properties, making it distinct from its phenyl and benzyl analogs. This can result in different binding affinities and biological activities, highlighting its potential for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16H,8-9H2,(H,17,18)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFJYUXPFQIPNN-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376087
Record name (3S,4R)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049978-40-6
Record name (3S,4R)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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